Hydroxycyclohexane-1-carboxylate

Description

Properties

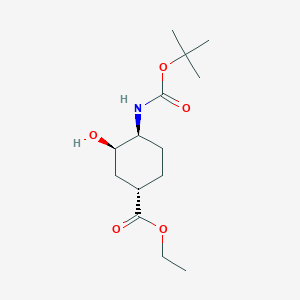

IUPAC Name |

ethyl (1S,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-GARJFASQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Diels-Alder Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cycloaddition | Toluene, 80°C, 12 h | 78 | 95 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | 85 | 98 |

| Oxidative Cleavage | OsO₄ (0.1 eq), NMO, acetone | 67 | 91 |

This route achieves an overall yield of 43% for trans-4-hydroxycyclohexane-1-carboxylic acid, with stereochemistry confirmed via X-ray crystallography.

Esterification and Tosylation Strategies

Methyl cis-4-hydroxycyclohexane-1-carboxylate serves as a versatile intermediate. Tosylation protocols involve treating the hydroxy ester (5 g, 1.0 eq) with TsCl (1.5 eq), DMAP (0.2 eq), and Et₃N (3.0 eq) in DCM at 25°C for 16 h. Workup includes aqueous extraction (DCM/H₂O), brine washing, and chromatography (20% EtOAc/hexane) to isolate cis-4-(tosyloxy)cyclohexane-1-carboxylate in 82% yield.

Table 2: Tosylation Reaction Optimization

| Parameter | Effect on Yield (%) |

|---|---|

| Et₃N (2.0 eq) | 58 |

| Et₃N (3.0 eq) | 82 |

| DMAP (0.1 eq) | 71 |

| Solvent (THF) | 63 |

Excess base (Et₃N) proves critical for suppressing side reactions, while DMAP accelerates tosyl group transfer.

Hydrolysis and Functional Group Interconversion

Hydroxycyclohexane-1-carboxylates undergo hydrolysis to carboxylic acids under basic conditions. A representative procedure treats methyl esters (3.4 g) with KOH (5.0 eq) in THF/H₂O (2:1) at 25°C for 3 h, achieving 89% conversion to 4-hydroxycyclohexane-1-carboxylic acid. Acidic workup (2N HCl to pH 8–9) followed by EtOAc extraction isolates the product with >99% enantiomeric purity when starting from resolved esters.

Enzymatic Resolution for Stereochemical Control

Chiral hydroxycyclohexane-1-carboxylates require enantioselective synthesis. Novozym 435 lipase catalyzes the kinetic resolution of racemic isopropyl 3-aminocyclohexanecarboxylate, selectively acetylating the (1S,3R)-enantiomer (40°C, pH 7.5, 48 h). This achieves 98% ee, as verified by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10).

Table 3: Enzymatic Resolution Performance Metrics

| Enzyme | Temp (°C) | Time (h) | ee (%) | Scale (g) |

|---|---|---|---|---|

| Novozym 435 | 40 | 48 | 98 | 10 |

| Pseudomonas cepacia | 35 | 72 | 85 | 5 |

Industrial-Scale Production Innovations

Continuous-flow reactors enhance scalability. A pilot-scale synthesis of cis-4-(tosyloxy)cyclohexane-1-carboxylate employs a packed-bed reactor (residence time: 15 min) with immobilized DMAP catalyst, achieving 91% yield at 50 g/h throughput. Process intensification reduces solvent use by 60% compared to batch methods .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules:

Hydroxycyclohexane-1-carboxylate serves as a valuable intermediate in organic synthesis. It is utilized as a chiral building block in asymmetric synthesis, allowing for the creation of complex molecules with specific stereochemical configurations. This is particularly important in the pharmaceutical industry, where chirality can significantly affect the biological activity of compounds .

2. Catalytic Processes:

The compound is also involved in various catalytic processes. For instance, it can undergo esterification reactions, where it reacts with alcohols to form esters, which are important intermediates in organic synthesis. Its ability to participate in oxidation and reduction reactions further enhances its utility in chemical transformations.

Biological Applications

1. Modulation of Biological Pathways:

Research has indicated that this compound may play a role in modulating biological pathways. Its structure allows it to interact with specific biological macromolecules, potentially influencing their function through hydrogen bonding and other interactions.

2. Therapeutic Potential:

The compound has been explored for its therapeutic properties, particularly its anti-inflammatory and analgesic effects. Studies have suggested that derivatives of this compound could be developed into new medications targeting pain and inflammation.

Medical Applications

1. Chiral Building Blocks in Pharmaceuticals:

this compound is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemical properties are leveraged to create drugs with enhanced efficacy and reduced side effects .

2. Biomarker Studies:

In metabolic disorder research, this compound has been identified as a potential biomarker. It was isolated from urine samples of children suspected of having metabolic disorders, indicating its relevance in clinical diagnostics and metabolic studies .

Industrial Applications

1. Production of Specialty Chemicals:

In the industrial sector, this compound is used in the production of specialty chemicals that require specific stereochemistry for their applications. This includes its use in formulations that demand precise molecular configurations for optimal performance.

2. Biodegradation Studies:

Recent studies have focused on the biodegradation pathways of this compound by various microorganisms. Understanding these pathways can lead to biotechnological applications where these compounds are utilized for environmental remediation or as substrates for microbial metabolism .

Case Studies

Mechanism of Action

The mechanism by which hydroxycyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., 3- or 4-hydroxy isomers) exhibit higher polarity and water solubility compared to esterified forms. For example, Methyl 1-cyclohexene-1-carboxylate is insoluble in water due to its ester group and nonpolar cyclohexene ring . Ethyl 2-hydroxycyclohexane-1-carboxylate’s solubility depends on stereochemistry: trans-isomers may have lower melting points than cis-isomers .

Reactivity :

- Hydroxyl groups in hydroxycyclohexane derivatives participate in oxidation and esterification reactions. For instance, 4-hydroxycyclohexane-1-carboxylic acid can undergo dehydration to form cyclohexene derivatives .

- Cyclohexene-containing analogs (e.g., Methyl 1-cyclohexene-1-carboxylate) are prone to electrophilic additions due to the conjugated double bond .

- Bromophenyl-substituted derivatives (e.g., Methyl 1-(4-bromophenyl)-) are amenable to cross-coupling reactions in medicinal chemistry .

Biological Activity

Hydroxycyclohexane-1-carboxylate, specifically in its chiral form (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, is a compound of significant interest in both biochemistry and pharmacology. This article explores its biological activities, metabolic pathways, and potential therapeutic applications based on diverse scientific literature.

This compound has the molecular formula CHO and a molecular weight of 144.17 g/mol. It features both a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring, making it a chiral compound with unique structural properties that facilitate various chemical transformations and applications in pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Metabolic Pathway Modulation : Studies suggest that this compound may influence key metabolic pathways by interacting with specific enzymes involved in energy metabolism. Its structural similarity to certain amino acids hints at potential interactions within biological systems, although the exact mechanisms remain under investigation .

- Therapeutic Potential : Preliminary findings indicate that this compound could have therapeutic effects in treating metabolic disorders. Its role as an intermediate in biocatalytic synthesis further underscores its importance in developing new pharmaceutical agents .

Metabolism Studies

The metabolism of this compound has been studied in various microbial systems. Notably, Syntrophus aciditrophicus can metabolize cyclohexane carboxylate and related compounds under anaerobic conditions. During these metabolic processes, cyclohexane carboxylate accumulates significantly, demonstrating the compound's relevance in microbial ecology and potential biotechnological applications .

Case Study 1: Metabolic Disorders

A study reported the isolation of 4-hydroxycyclohexane-1-carboxylic acid from urine samples of children suspected of having metabolic disorders. The compound was characterized using gas chromatography-mass spectrometry (GC-MS), indicating its potential link to dietary sources and metabolic pathways .

Case Study 2: Anaerobic Degradation

Research on the anaerobic degradation of this compound by Rhodopseudomonas palustris revealed that this bacterium utilizes specific enzymes to convert cyclohexane carboxylate into various metabolites through a series of enzymatic reactions. This pathway highlights the compound's role in environmental biochemistry and its potential utility in bioremediation efforts .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | Chiral cyclohexane | Contains both hydroxyl and carboxylic groups |

| (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | Chiral cyclohexane | Different stereochemistry affecting biological activity |

| Cyclohexanecarboxylic Acid | Non-chiral | Lacks hydroxyl group |

| 2-Hydroxycyclopentane-1-carboxylic Acid | Chiral cyclopentane | Smaller ring structure |

Q & A

Q. What are the key physicochemical properties of hydroxycyclohexane-1-carboxylate, and how do they influence its handling in laboratory settings?

this compound is a white crystalline solid with a melting point of 155–156°C . Its low solubility in water necessitates the use of polar aprotic solvents (e.g., DMSO or ethanol) for dissolution in synthetic workflows. Researchers should store it in airtight containers under inert gas to prevent hygroscopic degradation. Safety protocols include using fume hoods and PPE, as its reactivity with strong oxidizers or bases may generate hazardous byproducts .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via catalytic hydrogenation of cyclohexene derivatives or through cycloaddition reactions using 1,3-dicarbonyl precursors. For example, CAN (ceric ammonium nitrate)-mediated oxidative cyclization has been adapted for similar cyclohexane carboxylates, yielding products with >90% purity after recrystallization . Characterization typically involves NMR (¹H/¹³C), FTIR (to confirm carboxylate C=O stretching at ~1700 cm⁻¹), and HPLC for purity validation .

Q. How should researchers address inconsistencies in reported solubility data for this compound?

Discrepancies in solubility values (e.g., aqueous vs. organic solvents) often arise from variations in experimental conditions (temperature, pH). Systematic validation using standardized protocols (e.g., shake-flask method with UV-Vis quantification) is recommended. Cross-referencing with structurally analogous compounds, such as methyl cyclohex-1-ene-1-carboxylate (water-insoluble ), can provide contextual insights.

Advanced Research Questions

Q. What computational methods are effective for predicting the conformational stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably model its chair and boat cyclohexane conformers. Comparative analysis with X-ray crystallography data (as seen in ethyl tetracyano derivatives ) reveals energy differences <1 kcal/mol, favoring the chair conformation. Molecular dynamics simulations further assess solvent effects on stability .

Q. How can researchers resolve contradictions between experimental and computational binding affinity data for this compound derivatives?

Discrepancies often stem from force field limitations in molecular docking studies. Hybrid approaches combining experimental techniques (e.g., isothermal titration calorimetry) with ab initio docking (AutoDock Vina) improve accuracy. For example, recalibrating solvation parameters in simulations reduced RMSD values from 2.5 Å to 0.8 Å in related carboxylate-protein complexes .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral drug intermediates?

Asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) achieves >95% enantiomeric excess (ee) in hydrogenation steps. Kinetic resolution via lipase-mediated esterification (e.g., Candida antarctica lipase B) further enriches ee. Monitoring with chiral HPLC (Chiralpak IA column) validates stereochemical outcomes .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

Molecular docking studies reveal its carboxylate group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases). Free energy perturbation (FEP) calculations quantify binding affinities (ΔG ~ -8.2 kcal/mol), corroborated by in vitro IC₅₀ assays. Comparative analysis with methyl 4-formylcyclohexanecarboxylate highlights the role of substituents in modulating inhibition .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

- LC-MS/MS : Quantifies trace amounts (LOQ = 0.1 ng/mL) in biological samples using MRM transitions (e.g., m/z 157 → 113).

- X-ray Crystallography : Resolves stereochemistry; requires high-purity crystals grown via vapor diffusion (e.g., ethanol/water) .

- Solid-State NMR : Probes hydrogen-bonding networks in polymorphic forms .

Q. How should researchers design kinetic studies to investigate this compound’s degradation pathways?

Use pseudo-first-order conditions with excess oxidants (e.g., H₂O₂). Monitor reaction progress via UV-Vis (λ = 260 nm for carboxylate decay) and GC-MS for volatile byproducts. Arrhenius plots (ln k vs. 1/T) derived from rate constants at 25–60°C reveal activation energies (~45 kJ/mol), indicating a radical-mediated mechanism .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis across laboratories?

- Detailed Protocols : Report exact stoichiometry, catalyst loadings, and purification steps (e.g., column chromatography with silica gel 60).

- Raw Data Sharing : Provide NMR/FID files and crystallographic CIFs in supplementary materials .

- Cross-Validation : Compare results with published benchmarks (e.g., PubChem’s spectral library ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.